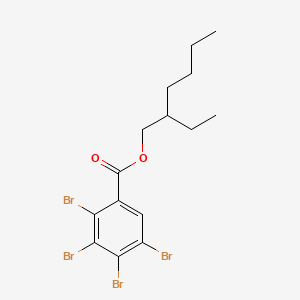

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate

描述

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is a brominated flame retardant that functions by creating a protective layer on material surfaces, decreasing the combustion rate . It forms a char layer that hinders flame propagation and minimizes heat release, thereby reducing fire intensity .

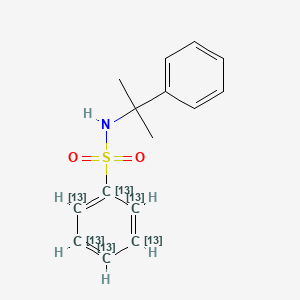

Molecular Structure Analysis

The molecular formula of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is C15H18Br4O2 . The IUPAC name is 2-ethylhexyl 2,3,4,5-tetrabromobenzoate . The InChI code and InChIKey are also provided .Chemical Reactions Analysis

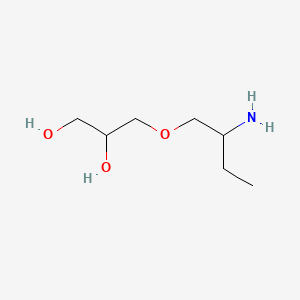

In all the experiments, TBB was consistently metabolized to 2,3,4,5-tetrabromobenzoic acid (TBBA) via cleavage of the 2-ethylhexyl chain without requiring any added cofactors . TBBA was also formed in purified porcine carboxylesterase but at a much faster rate .Physical And Chemical Properties Analysis

The molecular weight of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate is 549.9 g/mol . The XLogP3-AA value is 7.7 , indicating its lipophilicity. It has no hydrogen bond donor count .科学研究应用

Occurrence and Environmental Impact

- 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate (EH-TBB) is a novel brominated flame retardant (NBFR) found in indoor air, dust, consumer goods, and food. Research highlights its increasing application and calls for more studies on its occurrence, environmental fate, and toxicity (Zuiderveen et al., 2020).

Human Exposure and Bioavailability

- EH-TBB's human dermal absorption and bioavailability were evaluated, revealing that less than 1% of EH-TBB is estimated to reach the systemic circulation following human dermal exposure under tested conditions (Knudsen et al., 2016).

Effects on Nuclear Receptors

- A study investigated the activities of EH-TBB and its metabolites on different nuclear receptors. Findings showed potent agonist activity on the pregnane X receptor (PXR) and significant up-regulation of CYP3A4 expression via PXR activation, which may lead to drug interactions or endocrine disruption (Gramec Skledar et al., 2016).

Cytotoxicity and Metabolism

- EH-TBB's metabolites demonstrated stronger cytotoxicity than their parent compounds in human umbilical vein endothelial cells. The study emphasized the importance of understanding the metabolism process of NBFRs like EH-TBB (Chen et al., 2020).

Dietary Exposure and Health Implications

- Research on the presence of EH-TBB in Chinese food assessed dietary exposure and health implications, finding that the hazard quotient (HQ) for EH-TBB surpassed that for other brominated flame retardants, warranting further study (Niu et al., 2021).

Disposition in Animals

- A study on the fate of EH-TBB in rodents found that it is absorbed, metabolized, and eliminated via urine and feces, with no tissue bioaccumulation noted. Metabolites identified included tetrabromobenzoic acid and its conjugates, indicating the need to understand its absorption at lower levels (Knudsen et al., 2016).

Atmospheric Presence

- EH-TBB was identified in atmospheric samples near the Great Lakes, indicating its rising presence and potentially increasing use as a replacement for other flame retardants (Ma et al., 2012).

安全和危害

未来方向

The novel brominated flame retardants (NBFRs), bis (2-ethylhexyl)-2,3,4,5-tetrabromophthalate (TBPH) and 2-ethylhexyl-2,3,4,5 tetrabromobenzoate (TBB) are components of the flame retardant mixture Firemaster 550 and both TBPH and TBB have recently been listed as high production volume chemicals by the US EPA . Therefore, these compounds warrant further study in various fields, including their presence in food .

属性

IUPAC Name |

2-ethylhexyl 2,3,4,5-tetrabromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDXCGSGEQKWGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Br4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9052686 | |

| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate | |

CAS RN |

183658-27-7 | |

| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183658-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyltetrabromobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183658277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl 2,3,4,5-tetrabromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9052686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2,3,4,5-tetrabromo-, 2-ethylhexyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl-[[6-fluoro-2-(oxiran-2-yl)-3,4-dihydro-2H-chromen-4-yl]oxy]-dimethylsilane](/img/structure/B587384.png)

![4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromene-2-carbaldehyde](/img/structure/B587386.png)

![[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]methanol](/img/structure/B587387.png)

![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)